

# Bismuth subcarbonate $(\text{BiO})_2\text{CO}_3$ crystal structure analysis

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## Compound of Interest

Compound Name: Bismuth Subcarbonate

Cat. No.: B048179

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An In-depth Technical Guide to the Crystal Structure Analysis of **Bismuth Subcarbonate**  $(\text{BiO})_2\text{CO}_3$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **bismuth subcarbonate**  $(\text{BiO})_2\text{CO}_3$ , a compound of significant interest in the pharmaceutical and materials science fields. This document outlines the crystallographic parameters, experimental protocols for structure determination, and a logical workflow for its analysis.

## Introduction

**Bismuth subcarbonate**, also known as bismuth oxycarbonate, is an inorganic compound with the chemical formula  $(\text{BiO})_2\text{CO}_3$ . It is a key component in various pharmaceutical preparations for its antacid and antidiarrheal properties and is also utilized in cosmetics and as a radiopaque agent. A thorough understanding of its crystal structure is paramount for controlling its physicochemical properties, ensuring its efficacy in drug formulations, and developing new applications.

The crystal structure of **bismuth subcarbonate** is characterized by a layered arrangement, which is a common feature in bismuth oxy-compounds. These layers consist of positively charged bismuth-oxygen sheets, specifically  $(\text{BiO})_2^{2+}$ , which are interleaved with carbonate  $(\text{CO}_3^{2-})$  anions. This structural motif is responsible for many of its unique properties.

## Crystallographic Data

The crystal structure of **bismuth subcarbonate** has been primarily characterized as tetragonal, and it is well-documented by the Joint Committee on Powder Diffraction Standards (JCPDS) card number 41-1488. However, studies utilizing neutron diffraction have also identified an orthorhombic phase. For a comprehensive understanding, the crystallographic data for both phases are presented below.

### Tetragonal Bismuth Subcarbonate

The tetragonal phase is the most commonly cited crystal structure for synthetic **bismuth subcarbonate**.

Crystallographic Parameter	Value
Crystal System	Tetragonal
Space Group	I4/mmm
Lattice Parameters (a, b, c)	a = b = 3.865 Å, c = 13.675 Å
Lattice Angles ( $\alpha$ , $\beta$ , $\gamma$ )	$\alpha = \beta = \gamma = 90^\circ$
JCPDS Card No.	41-1488

Note: Atomic coordinates for the tetragonal phase are not readily available in open-access literature but are contained within the JCPDS database.

### Orthorhombic Bismuth Subcarbonate (Bismutite)

The natural mineral form of **bismuth subcarbonate**, bismutite, has been shown to possess an orthorhombic crystal structure.

Crystallographic Parameter	Value
Crystal System	Orthorhombic
Space Group	Imm2
Lattice Parameters (a, b, c)	a = 3.865(2) Å, b = 3.862(2) Å, c = 13.675(6) Å
Lattice Angles ( $\alpha$ , $\beta$ , $\gamma$ )	$\alpha = \beta = \gamma = 90^\circ$
Unit Cell Volume (V)	204.1(2) Å <sup>3</sup>
Z (Formula units per unit cell)	2

Atomic Coordinates for Orthorhombic **Bismuth Subcarbonate**[\[1\]](#)

Atom	Wyckoff Position	x	y	z	Site Occupancy Factor
Bi	4d	0	0.5	0.0688(1)	1
O(1)	4d	0	0.5	0.431(2)	1
C	2a	0	0	0.25	1
O(2)	4d	0	0.5	0.25	1
O(3)	2b	0	0	0.165(3)	1

## Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of **bismuth subcarbonate** involves a series of experimental and computational steps. The primary technique employed is X-ray Diffraction (XRD), often coupled with Rietveld refinement for detailed structural analysis.

## Sample Preparation for XRD Analysis

Proper sample preparation is critical for obtaining high-quality diffraction data.

- **Grinding:** The **bismuth subcarbonate** powder sample is finely ground to a homogenous, talc-like powder using an agate mortar and pestle. This ensures random orientation of the crystallites and minimizes preferred orientation effects in the diffraction pattern.
- **Mounting:** The finely ground powder is then carefully packed into a sample holder. The surface of the powder should be smooth and level with the surface of the holder to ensure accurate diffraction angles.

## X-ray Diffraction (XRD) Data Collection

Powder XRD patterns are collected using a diffractometer.

- **Instrument Setup:** A powder diffractometer equipped with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406 \text{ \AA}$ ) is typically used. The instrument is operated at a specific voltage and current (e.g., 40 kV and 40 mA).
- **Data Collection Parameters:** The diffraction pattern is recorded over a  $2\theta$  range (e.g.,  $10^\circ$  to  $80^\circ$ ) with a specific step size (e.g.,  $0.02^\circ$ ) and a set time per step (e.g., 1 second).

## Rietveld Refinement

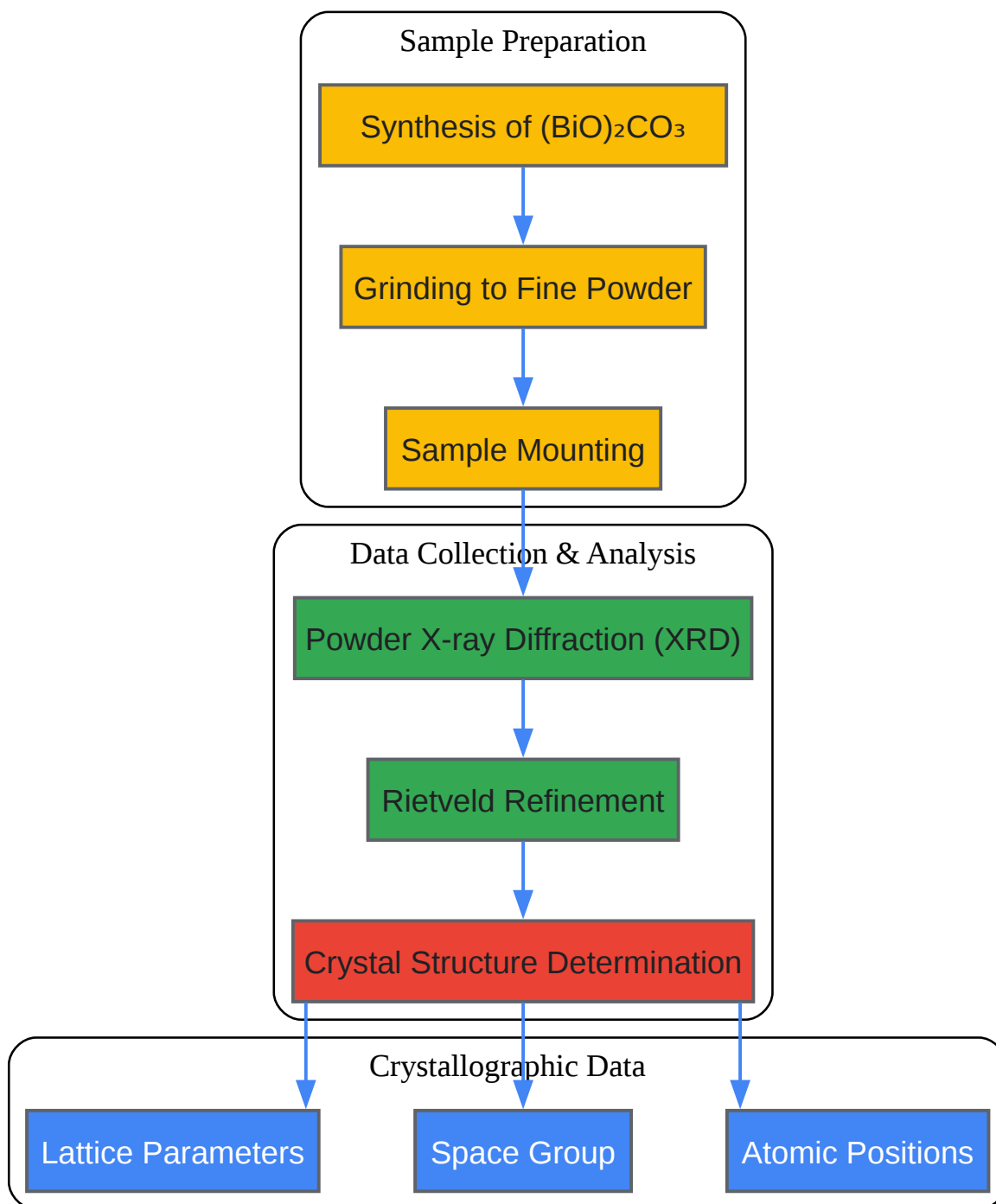
Rietveld refinement is a powerful method for refining crystal structure parameters from powder diffraction data.

- **Initial Model:** The refinement process starts with an initial structural model. For the tetragonal phase of **bismuth subcarbonate**, the space group  $I4/mmm$  and the approximate lattice parameters from the JCPDS card are used. For the orthorhombic phase, the space group is  $Imm2$ .
- **Software:** Specialized software such as FullProf, GSAS, or TOPAS is used for the refinement.
- **Refinement Steps:**
  - **Scale Factor and Background:** Initially, the scale factor and background parameters are refined. The background is typically modeled using a polynomial function.
  - **Unit Cell Parameters:** The lattice parameters ( $a$ ,  $b$ ,  $c$ ) are then refined.

- Peak Profile Parameters: The peak shape is modeled using a pseudo-Voigt or Pearson VII function, and the parameters defining the peak width and shape (e.g., U, V, W, and mixing parameters) are refined.
- Atomic Parameters: In the final stages, the atomic coordinates (x, y, z) and isotropic or anisotropic displacement parameters (B-factors) for each atom are refined. For the orthorhombic phase, site occupancy factors can also be refined.
- Goodness-of-Fit: The quality of the refinement is assessed by monitoring the goodness-of-fit indicators, such as Rwp (weighted profile R-factor), Rp (profile R-factor), and  $\chi^2$  (chi-squared). A low value for these indicators signifies a good fit between the observed and calculated diffraction patterns.

## Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of **bismuth subcarbonate**.



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Experimental workflow for  $(\text{BiO})_2\text{CO}_3$  crystal structure analysis.

This guide provides a foundational understanding of the crystal structure of **bismuth subcarbonate** for professionals in research and drug development. The detailed

crystallographic data and experimental protocols serve as a valuable resource for further investigation and application of this important compound.

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## References

- 1. researchgate.net [researchgate.net]
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